SMYD2 Biochemical Inhibitory Potency Class-Level Comparison
The class of pyrrolidine‑1‑carboxamides represented by Formula I in the Epizyme patent achieves low‑nanomolar inhibition of SMYD2 methyltransferase activity. Although no direct IC₅₀ value is publicly available for the title compound, representative examples from the same patent (e.g., compound Example 1) show IC₅₀ values < 100 nM in a biochemical SMYD2 assay, whereas the structurally distinct SMYD2‑IN‑1 (a pyrrolidine‑2‑carboxamide) has a reported IC₅₀ of approximately 4.5 nM [1]. The 3‑alkoxy substitution in the Formula I series is expected to modulate potency through altered hinge‑region interactions, potentially offering a selectivity window versus the 2‑carboxamide series.
| Evidence Dimension | SMYD2 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; class representatives < 100 nM |
| Comparator Or Baseline | SMYD2‑IN‑1 (pyrrolidine‑2‑carboxamide): IC₅₀ ≈ 4.5 nM |
| Quantified Difference | Not quantifiable for the title compound; class-level trend indicates low‑nanomolar activity |
| Conditions | Biochemical methyltransferase assay; SAM cofactor; reference compound run in parallel (patent Example 1) |
Why This Matters
Establishes that the 3‑alkoxy‑pyrrolidine‑1‑carboxamide scaffold is capable of low‑nanomolar SMYD2 inhibition, an essential criterion for considering this chemotype as a chemical probe or lead series.
- [1] Kuntz, K.W. et al., Epizyme, Inc. Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application Publication US 2017/0247326 A1, August 31, 2017. View Source
